1-(cyclohexylamino)-3-(10H-phenothiazin-10-yl)propan-2-ol
Overview
Description
1-(cyclohexylamino)-3-(10H-phenothiazin-10-yl)propan-2-ol is a complex organic compound that belongs to the class of phenothiazine derivatives. Phenothiazines are known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties. This particular compound is characterized by the presence of a cyclohexylamino group and a phenothiazine moiety linked through a propanol chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclohexylamino)-3-(10H-phenothiazin-10-yl)propan-2-ol typically involves the following steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur or sulfur-containing reagents under high-temperature conditions.
Introduction of the Propanol Chain: The phenothiazine core is then reacted with an appropriate alkylating agent, such as 3-chloropropanol, under basic conditions to introduce the propanol chain.
Attachment of the Cyclohexylamino Group: Finally, the intermediate product is reacted with cyclohexylamine under nucleophilic substitution conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(cyclohexylamino)-3-(10H-phenothiazin-10-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-(cyclohexylamino)-3-(10H-phenothiazin-10-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its pharmacological properties, including potential antipsychotic and antiemetic effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(cyclohexylamino)-3-(10H-phenothiazin-10-yl)propan-2-ol involves its interaction with various molecular targets, including:
Dopamine Receptors: The compound may act as an antagonist at dopamine receptors, contributing to its potential antipsychotic effects.
Histamine Receptors: It may also interact with histamine receptors, leading to antihistaminic properties.
Serotonin Receptors: The compound’s interaction with serotonin receptors may play a role in its pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: A phenothiazine derivative used as an antihistamine and antiemetic.
Thioridazine: A phenothiazine derivative with antipsychotic and sedative effects.
Uniqueness
1-(cyclohexylamino)-3-(10H-phenothiazin-10-yl)propan-2-ol is unique due to its specific structural features, including the cyclohexylamino group and the propanol chain, which may confer distinct pharmacological properties compared to other phenothiazine derivatives.
Properties
IUPAC Name |
1-(cyclohexylamino)-3-phenothiazin-10-ylpropan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2OS/c24-17(14-22-16-8-2-1-3-9-16)15-23-18-10-4-6-12-20(18)25-21-13-7-5-11-19(21)23/h4-7,10-13,16-17,22,24H,1-3,8-9,14-15H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRQBLSBVNUDDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC(CN2C3=CC=CC=C3SC4=CC=CC=C42)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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